Predicted Boiling Point Difference: 2-Bromo-3-methyl Substitution vs. Unsubstituted 2-Bromo Analog
The introduction of a 3-methyl group on the phenyl ring of the benzylamine scaffold significantly alters boiling point. N-(2-Bromo-3-methylbenzyl)-N-methylamine exhibits a predicted boiling point of 251.3 ± 25.0 °C at 760 mmHg . In contrast, its closest analog lacking the 3-methyl group, (2-Bromobenzyl)methylamine (CAS 698-19-1), has a reported boiling point of 71-74 °C at 2 mmHg, which extrapolates to approximately 220-230 °C at 760 mmHg . The ~30 °C difference in predicted atmospheric boiling point indicates altered intermolecular interactions and volatility, relevant for purification method selection (distillation vs. chromatography).
| Evidence Dimension | Boiling Point |
|---|---|
| Target Compound Data | 251.3 ± 25.0 °C (Predicted at 760 mmHg) |
| Comparator Or Baseline | (2-Bromobenzyl)methylamine (CAS 698-19-1): 71-74 °C at 2 mmHg (~220-230 °C at 760 mmHg) |
| Quantified Difference | ~21-31 °C higher predicted atmospheric boiling point for target compound |
| Conditions | Predicted values using ACD/Labs software; comparator experimental data at reduced pressure |
Why This Matters
Boiling point differences inform solvent removal and purification strategy selection, critical for process chemists scaling up reactions.
